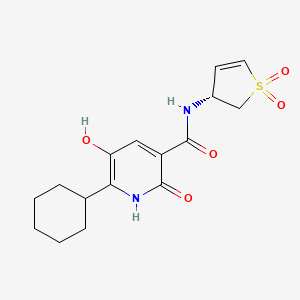![molecular formula C19H20BrF2N3O B12376572 4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZK53 is a selective activator of mitochondrial caseinolytic protease P (HsClpP). This compound is known for its ability to induce apoptosis in certain cancer cells and inhibit tumor growth in xenograft mouse models . ZK53 is particularly notable for its selectivity towards human ClpP proteins, showing no activity towards bacterial ClpP proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ZK53 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, selective activation, and purification methods .
Industrial Production Methods
Industrial production of ZK53 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
ZK53 undergoes several types of chemical reactions, including:
Oxidation: ZK53 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: ZK53 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
ZK53 exerts its effects by selectively activating mitochondrial caseinolytic protease P (HsClpP). This activation leads to the degradation of essential mitochondrial proteins, resulting in mitochondrial dysfunction and apoptosis in cancer cells . The compound specifically targets the adenoviral early region 2 binding factor and activates the ataxia-telangiectasia mutated-mediated DNA damage response, ultimately triggering cell cycle arrest .
Comparación Con Compuestos Similares
Similar Compounds
Acyldepsipeptides: These compounds also activate ClpP but have a rigid scaffold structure, unlike the flexible structure of ZK53.
Imipridones: Another class of ClpP activators with a different structural framework compared to ZK53.
Uniqueness of ZK53
ZK53 is unique due to its selective activation of human ClpP proteins without affecting bacterial ClpP proteins. This selectivity is attributed to the π-π stacking interactions between ZK53 and specific amino acids in human ClpP . Additionally, ZK53’s flexible scaffold distinguishes it from other ClpP activators, making it a valuable tool in cancer research .
Propiedades
Fórmula molecular |
C19H20BrF2N3O |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
N-[(4-bromophenyl)methyl]-4-[(3,5-difluorophenyl)methyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H20BrF2N3O/c20-16-3-1-14(2-4-16)12-23-19(26)25-7-5-24(6-8-25)13-15-9-17(21)11-18(22)10-15/h1-4,9-11H,5-8,12-13H2,(H,23,26) |
Clave InChI |
HRSJZGGIFGZVFD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC(=C2)F)F)C(=O)NCC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)





![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)

